5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C14H15ClN2O2 and a molecular weight of 278.73 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core structure. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Chlorination: The quinoline core is then chlorinated at the 5-position using reagents such as phosphorus pentachloride or thionyl chloride.
Morpholine Substitution: The chlorinated quinoline is reacted with morpholine in the presence of a base such as sodium hydride or potassium carbonate to introduce the morpholin-4-ylmethyl group at the 7-position.
Hydroxylation: Finally, the compound is hydroxylated at the 8-position using reagents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors such as G-protein coupled receptors (GPCRs) by acting as an agonist or antagonist.
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer research.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the morpholin-4-ylmethyl group.
7-(Morpholin-4-ylmethyl)quinolin-8-ol: Similar but without the chlorine atom at the 5-position.
5-Chloro-7-(piperidin-4-ylmethyl)quinolin-8-ol: Similar but with a piperidine group instead of morpholine.
Uniqueness
5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol is unique due to the presence of both the chlorine atom at the 5-position and the morpholin-4-ylmethyl group at the 7-position. This combination imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)14(18)13-11(12)2-1-3-16-13/h1-3,8,18H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILBRGJXTHWQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.